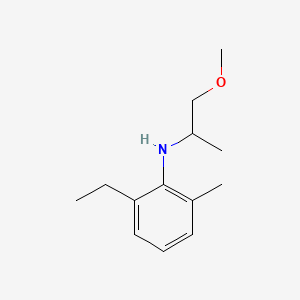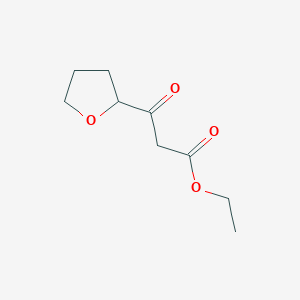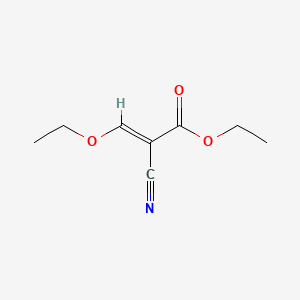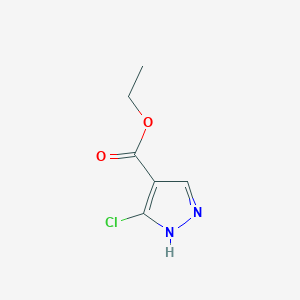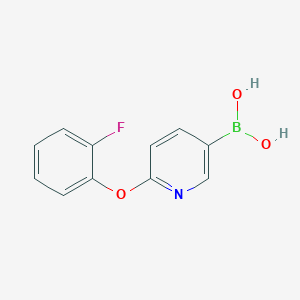
(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is a chemical compound with the CAS Number: 1105663-76-0 . Its molecular weight is 233.01 and its linear formula is C11H9BFNO3 . The compound is typically stored in an inert atmosphere and in a freezer .
Molecular Structure Analysis
The InChI code for “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” is 1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H . This code provides a standard way to encode the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” are not available, boronic acids are known to participate in various types of reactions. For example, they are used in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
“(6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid” has a molecular weight of 233.01 . It is typically stored in an inert atmosphere and in a freezer .Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including pyridinylboronic acids, are often used in suzuki-miyaura coupling reactions , which are widely applied in the synthesis of various biologically active compounds .
Mode of Action
The compound likely acts through a mechanism common to boronic acids, which is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst . The boronic acid donates its organyl group to the palladium complex, which then transfers it to the organic halide or triflate .
Biochemical Pathways
The suzuki-miyaura coupling reaction, which this compound likely participates in, is used to synthesize a wide range of biologically active compounds . These compounds can then interact with various biochemical pathways depending on their structure and function.
Result of Action
As a participant in the suzuki-miyaura coupling reaction, this compound can contribute to the synthesis of various biologically active compounds . The effects of these compounds would depend on their specific structures and functions.
Action Environment
The action, efficacy, and stability of (6-(2-Fluorophenoxy)pyridin-3-yl)boronic acid can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires specific conditions, including the presence of a palladium catalyst and a base . Additionally, factors such as temperature, pH, and solvent can also impact the reaction . Therefore, the environment in which this compound is used can significantly affect its action and efficacy.
Eigenschaften
IUPAC Name |
[6-(2-fluorophenoxy)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BFNO3/c13-9-3-1-2-4-10(9)17-11-6-5-8(7-14-11)12(15)16/h1-7,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZYBRHCAFVZTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)OC2=CC=CC=C2F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743966 | |
| Record name | [6-(2-Fluorophenoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1105663-76-0 | |
| Record name | [6-(2-Fluorophenoxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




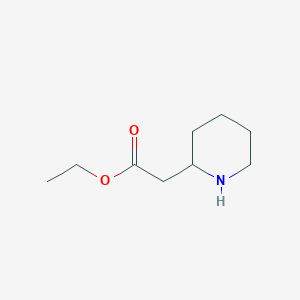


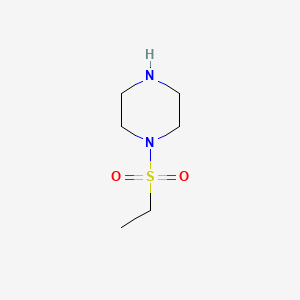
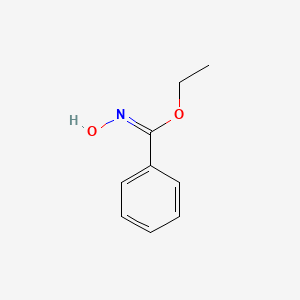
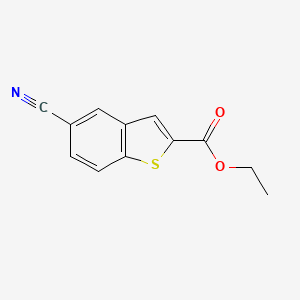
![Ethyl 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3021328.png)
